molecular formula C25H24N2O2 B2919031 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide CAS No. 954683-75-1

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide

Cat. No. B2919031
CAS RN: 954683-75-1
M. Wt: 384.479
InChI Key: BRXZEYZQFXFBLE-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Development of Novel Synthetic Methods

  • Cascade Coupling Reactions : A study developed radical-mediated cascade couplings of N-alkyl-N-methacryloylbenzamides with different ethers and arylsulfonohydrazides to generate isoquinoline-1,3(2H,4H)-dione derivatives. These compounds exhibit potential for drug discovery due to their highly functionalized structures (Zhang et al., 2015).

Potential Medical and Pharmaceutical Applications

  • Antitumor Activity : A series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and showed significant in vitro antitumor activity. This indicates the potential of these compounds in developing new cancer therapies (Al-Suwaidan et al., 2016).
  • Histone Deacetylase Inhibitors : Research identified acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide as potent HDAC6 inhibitors with high selectivity. Such derivatives, including tetrahydroisoquinolines, could be valuable for cancer treatment due to their selective inhibitory activity (Blackburn et al., 2013).

Advanced Chemical Synthesis Techniques

  • Enantioselective Synthesis : Controlled deprotonation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile led to the enantioselective synthesis of various alkaloids, demonstrating the versatility of such compounds in synthesizing complex molecular structures (Blank & Opatz, 2011).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-17-8-9-21(14-18(17)2)25(29)26-22-11-12-23-20(15-22)10-13-24(28)27(23)16-19-6-4-3-5-7-19/h3-9,11-12,14-15H,10,13,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXZEYZQFXFBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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